N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-13-21-22(14-18(17)2)29-24(26-21)27(16-20-9-6-12-25-15-20)23(28)11-10-19-7-4-3-5-8-19/h3-9,12-15H,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACNGVSWRHPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by treating 2-mercaptoaniline with acid chlorides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
5,6-Dimethyl-1,2,3-benzotriazole: This compound has a similar structure but with a triazole ring instead of a thiazole ring.
Uniqueness
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine rings
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is an organic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C24H23N3OS
- CAS Number: 886946-75-4
The compound features a benzothiazole core substituted with a phenyl group and a pyridine moiety, which contributes to its unique biological properties.
2. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core:
- The benzothiazole core is synthesized by treating 2-mercaptoaniline with acid chlorides.
- Substitution Reactions:
- Various substitution reactions introduce the phenyl and pyridine groups.
- Amide Bond Formation:
- The final step involves forming the amide bond using coupling reagents like hydroxybenzotriazole (HOBT) and EDC in dimethylformamide (DMF) as the solvent.
3.1 Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. This compound has shown potential in inhibiting bacterial enzymes and disrupting cell membrane integrity, making it a candidate for further development as an antibacterial agent .
3.2 Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways .
3.3 Enzyme Inhibition
This compound has been investigated as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation, suggesting that this compound could have analgesic properties without the adverse effects commonly associated with traditional pain relievers .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes:
- The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Cellular Processes:
5. Case Studies and Research Findings
Recent studies have highlighted the efficacy of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[pyridin-3-yl)methyl]propanamide in various experimental models:
6. Conclusion
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[pyridin-3-yl)methyl]propanamide exhibits promising biological activities that warrant further investigation. Its potential applications in antibacterial therapy and cancer treatment highlight the need for continued research into its mechanisms of action and therapeutic efficacy.
This compound represents a significant advancement in medicinal chemistry, particularly within the realm of enzyme inhibitors and novel therapeutic agents targeting multiple biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
